molecular formula C21H18Cl2N2O3 B605560 N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 1798310-55-0

N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B605560
M. Wt: 417.286
InChI Key: GGTYQECCGLBHGS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • These compounds, including similar derivatives, have been investigated for their therapeutic potential, particularly in the field of oncology, due to their potent anticancer properties. For instance, a study by Bonilla-Castañeda et al. (2022) synthesized a derivative that exhibited significant anticancer activities, along with antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

  • These compounds have also demonstrated antimicrobial properties. Rajput and Sharma (2021) synthesized a series of compounds that showed moderate to excellent antibacterial and antifungal activities against various strains (Rajput & Sharma, 2021).

  • Some derivatives have shown potential as antimicrobial agents, as evidenced by the work of Desai, Dodiya, & Shihora (2011), where a series of related compounds were synthesized and screened for antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

  • In the field of medicinal chemistry, Linden et al. (2006) investigated the cocrystals of diastereoisomers of related 1,4-dihydropyridine derivatives, which are known for their calcium modulatory properties (Linden, Gündüz, Şimşek, & Şafak, 2006).

  • The myorelaxant activity of similar hexahydroquinoline derivatives has been evaluated in the context of smooth muscle relaxation, as investigated by Gündüz et al. (2008), indicating potential applications in gastrointestinal and other smooth muscle related disorders (Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008).

  • There is research indicating that certain derivatives can affect calcium channels, which could have implications in cardiovascular research and drug development. Simşek et al. (2006) synthesized and screened compounds for their calcium channel antagonistic activity (Simşek, Gündüz, Sirmagül, Safak, Erol, & Linden, 2006).

  • Hudson et al. (2014) explored the complex pharmacology of hexahydroquinolone-3-carboxamides as allosteric free fatty acid 3 receptor ligands, indicating potential applications in metabolic and inflammatory disorders (Hudson, Christiansen, Murdoch, Jenkins, Hansen, Madsen, Ulven, & Milligan, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYQECCGLBHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

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